
5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane is an organic compound characterized by its unique structure, which includes both alkyne and alkene functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction may involve the use of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran, followed by the addition of the necessary alkyne and alkene components .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized to form corresponding epoxides or diols.
Reduction: Hydrogenation can reduce the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as sodium azide or lithium aluminum hydride can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane involves its interaction with specific molecular targets. The alkyne and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing pathways such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane: shares similarities with other dioxane derivatives, such as 1,3-dioxane and 1,4-dioxane.
1,3-dioxane: Known for its use as a solvent and in the synthesis of pharmaceuticals.
1,4-dioxane: Commonly used as a stabilizer for chlorinated solvents and in the manufacture of chemicals.
Uniqueness
The presence of both alkyne and alkene groups in this compound makes it unique compared to other dioxane derivatives. This dual functionality allows for a wider range of chemical reactions and applications, enhancing its versatility in research and industrial applications .
Propiedades
Número CAS |
583028-36-8 |
|---|---|
Fórmula molecular |
C21H36O2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
5-but-2-ynyl-2,2-dipentyl-5-prop-2-enyl-1,3-dioxane |
InChI |
InChI=1S/C21H36O2/c1-5-9-12-16-21(17-13-10-6-2)22-18-20(14-8-4,19-23-21)15-11-7-3/h8H,4-6,9-10,12-19H2,1-3H3 |
Clave InChI |
KOXFZOQGBGCISY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(OCC(CO1)(CC=C)CC#CC)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]-](/img/structure/B15165870.png)
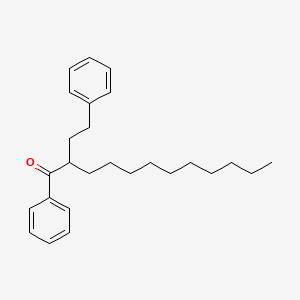
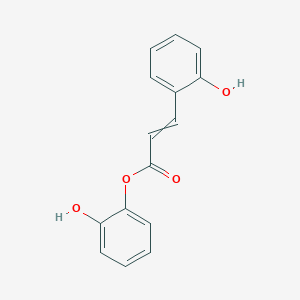
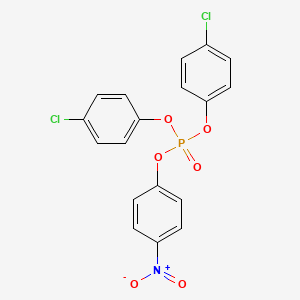
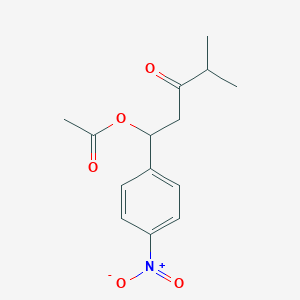
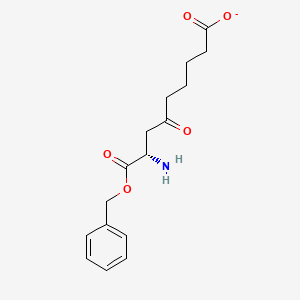
![1,1'-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B15165903.png)
![5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B15165911.png)
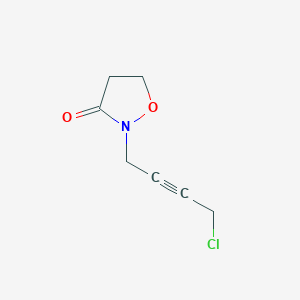
![Piperidine, 1-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-](/img/structure/B15165928.png)
![S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate](/img/structure/B15165933.png)

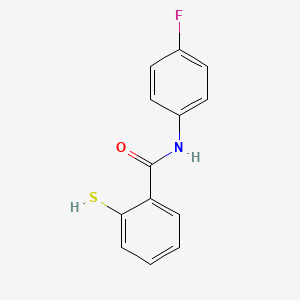
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)-](/img/structure/B15165943.png)
